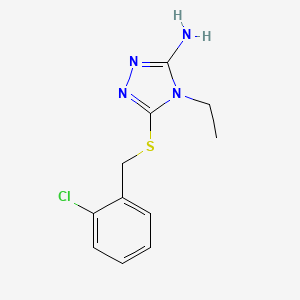

C11H13ClN4S

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic organic molecule that contains a thieno[3,2-d]pyrimidine core structure, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine typically involves the following steps:

Formation of the Thieno[3,2-d]pyrimidine Core:

Substitution with Methylpiperazine:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperben

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

C11H13ClN4S derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to the suppression of uncontrolled cellular proliferation, making these compounds promising candidates in cancer therapy.

- Case Study : A study focused on the synthesis of pyrazolo[1,5-a]-1,3,5-triazine derivatives demonstrated their inhibitory effects on CDK activity. These compounds were evaluated for their antiproliferative effects against various cancer cell lines, showing significant promise in preclinical models .

| Compound | CDK Inhibition Activity | Cancer Cell Line Tested |

|---|---|---|

| Derivative A | Moderate | MCF-7 (Breast) |

| Derivative B | High | HeLa (Cervical) |

1.2 Antimicrobial Properties

Research indicates that this compound compounds exhibit antimicrobial properties against a range of pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

- Case Study : A series of thiazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possess significant antibacterial activity .

| Compound | Antibacterial Activity | Target Bacteria |

|---|---|---|

| Compound X | Effective | E. coli |

| Compound Y | Very Effective | S. aureus |

Agricultural Applications

This compound has been explored for its potential use as a plant growth regulator and pesticide. Its ability to modulate growth pathways can enhance crop yields and resistance to diseases.

- Case Study : Research on the application of specific derivatives showed improved growth rates in treated plants compared to controls, suggesting an effective role in agricultural enhancement.

| Application | Effect Observed |

|---|---|

| Growth Regulation | Increased biomass |

| Disease Resistance | Reduced infection rates |

Neuropharmacology

Certain derivatives of this compound have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases.

- Case Study : A study highlighted the neuroprotective effects of thiazole derivatives against oxidative stress in neuronal cells, indicating potential therapeutic applications for conditions like Alzheimer's disease.

| Compound | Neuroprotective Effect | Mechanism |

|---|---|---|

| Compound Z | Significant | Antioxidant activity |

属性

IUPAC Name |

5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4S/c1-2-16-10(13)14-15-11(16)17-7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTBMNZWRLQOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。